

Application Note: Diallyl-Based Active Ester Hardeners for Epoxy Composites

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Compound Focus: Diallyl oxalate

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Epoxy resins are fundamental in electronic packaging, but their dielectric properties often fall short for 5G+ applications. Traditional hardeners generate polar hydroxyl groups during curing, increasing dielectric constant (Dk) and loss (Df). Diallyl-based active ester (DAAE) hardeners address this by curing epoxy resins without producing hydroxyl groups, resulting in superior dielectric, thermal, and mechanical properties ideal for high-frequency communications [1].

Synthesis of Diallyl-Based Active Ester (DAAE)

The synthesis is a straightforward, single-step esterification [1]:

- **Reaction:** Diallyl bisphenol A (DABA) reacts with benzoyl chloride.
- **Procedure:** The reaction is conducted in a mixture of toluene and an aqueous sodium hydroxide solution, using tetrabutylammonium bromide (TBAB) as a catalyst. The crude product is purified through washing and recrystallization from anhydrous ethanol.
- **Confirmation:** Successful synthesis is confirmed by Fourier-Transform Infrared (FT-IR) spectroscopy (appearance of ester carbonyl peak at 1740 cm^{-1} , disappearance of O-H broad peak) and nuclear magnetic resonance (NMR) [1].

Properties and Performance of Cured DAAE-Epoxy Composites

Cured DAAE-epoxy composite films (DAAE-ECFs) exhibit an excellent combination of properties [1].

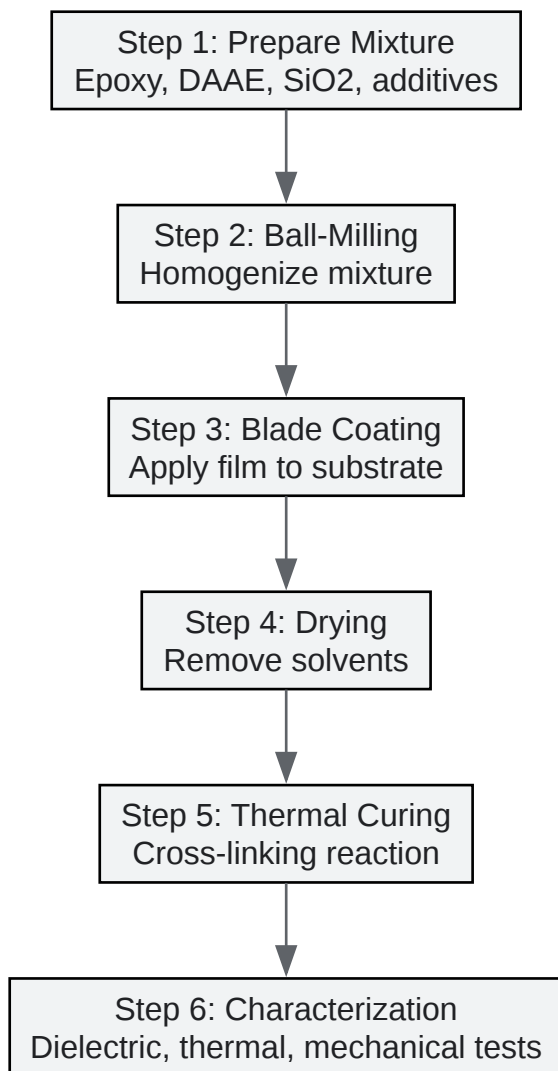
Table 1: Dielectric and Thermal Properties of DAAE-ECFs

Property	Value/Performance	Conditions
Dielectric Constant (Dk)	~3.0	At 20 GHz, 25°C
Dissipation Factor (Df)	~0.005	At 20 GHz, 25°C
Water Absorption	0.27–0.6 wt%	After immersion (RT water 24h/boiling water 1h)
Decomposition Temp. ($T_{d5\%}$)	~390 °C	5% weight loss
Coeff. of Thermal Expansion (CTE)	~51 ppm/°C	Below glass transition
Glass Transition Temp. (T_g)	~175 °C	-

Experimental Protocol: Fabrication of Epoxy Composite Films (DAAE-ECFs)

This protocol outlines the process for creating and testing epoxy composite films cured with DAAE [1].

Workflow Overview:



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Diagram 1: Experimental workflow for DAAE-ECF fabrication.

Materials:

- **Epoxy Resin:** Novolac epoxy resin (e.g., RDPN-636).
- **Hardeners:** DAAE (synthesized as above).
- **Fillers:** Silicon Dioxide (SiO₂).
- **Additives:** Catalysts (e.g., 2-methylimidazole), solvents (e.g., Methyl Ethyl Ketone - MEK).
- **Equipment:** Ball mill, blade coater, drying oven, curing oven, FT-IR, NMR, impedance analyzer, TGA, DMA [1].

Detailed Steps:

- **Formulation and Mixing:** Weigh the epoxy resin, DAAE hardener, SiO₂ fillers, and a catalyst (e.g., 0.04 parts per hundred of resin of 2-methylimidazole). A typical solvent is methyl ethyl ketone (MEK). Combine them in a suitable container [1].
- **Homogenization:** Place the mixture in a ball mill for several hours to achieve a homogenous dispersion.
- **Film Casting:** Use a blade coater to apply the homogenized mixture onto a release paper or other suitable substrate to form a wet film of uniform thickness.
- **Drying:** Place the coated film in an oven at a moderate temperature (e.g., 80-100°C) for several minutes to remove the solvents.
- **Thermal Curing:** Cure the dried film in an oven using a stepped temperature profile. A recommended protocol is **80°C for 30 minutes, followed by 130°C for 30 minutes, and finally 180°C for 60 minutes** to complete the cross-linking reaction [1].
- **Post-treatment and Testing:** Peel the cured film from the substrate and proceed with characterization.

Characterization Methods:

- **Dielectric Properties:** Measure Dk and Df using a broadband dielectric spectrometer or impedance analyzer across a frequency range (e.g., 5-20 GHz) [1].
- **Thermal Stability:** Analyze using Thermogravimetric Analysis (TGA) to determine decomposition temperature (T_{d5%}).
- **Thermo-Mechanical Properties:** Use Dynamic Mechanical Analysis (DMA) to find the glass transition temperature (T_g) and storage modulus. Thermomechanical Analysis (TMA) determines the Coefficient of Thermal Expansion (CTE) [1].
- **Water Absorption:** Measure the weight change of film samples after immersion in room-temperature water for 24 hours and boiling water for 1 hour [1].

Conclusion and Future Outlook

Diallyl-based active esters represent a significant advancement in formulating high-performance epoxy composites for demanding electronic applications. Their ability to enable low dielectric loss, high thermal stability, and low water absorption meets the critical requirements for 5G and future communication technologies. Future research may focus on optimizing the diallyl chemistry further and exploring its integration with other novel polymer systems [1].

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References

1. Epoxy composite films of superior dielectric properties ... [sciencedirect.com]

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